molecular formula C30H48O B196044 alpha-Amyrenone CAS No. 638-96-0

alpha-Amyrenone

Cat. No.: B196044
CAS No.: 638-96-0
M. Wt: 424.7 g/mol
InChI Key: DIFWJJFSELKWGA-IPQOMUISSA-N
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Description

Alpha-Amyrenone is a triterpenoid isomer that occurs naturally in very low concentrations in several oleoresins from Brazilian Amazon species of Protium (Burseraceae) . It has the molecular formula C30H48O and a molecular weight of 424.7015 .


Synthesis Analysis

This compound can be synthesized by the oxidation of alpha,beta-amyrins, which are obtained as major compounds from the same oleoresins . This synthesis process is reported to be simple and high-yielding .


Molecular Structure Analysis

The this compound molecule contains a total of 83 bonds, including 35 non-H bonds, 2 multiple bonds, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, and 1 aliphatic ketone .


Chemical Reactions Analysis

This compound has been shown to interfere in both acute and chronic inflammatory processes . It has been found to reduce mechanical hypersensitivity and paw-oedema induced by carrageenan, suggesting an interference with neutrophil migration .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 424.7015 . The decomposition of this compound occurs between 235 °C and 265 °C .

Scientific Research Applications

Physicochemical Characterization and Biological Activities

α-Amyrenone is a triterpenoid isomer with notable physicochemical properties and biological activities. Ferreira et al. (2017) synthesized and characterized α,β-amyrenone using various techniques like high-performance liquid chromatography, nuclear magnetic resonance, and mass spectrometry. They discovered its significant inhibitory effects on enzymes like α-glucosidase and lipase, demonstrating its potential for developing treatments for chronic metabolic diseases Ferreira, R. G. S., Silva Júnior, W. F., Veiga Júnior, V. F. V., Lima, Á. A., & Lima, E. (2017).

Anti-Inflammatory and Antihypersensitivity Effects

Quintão et al. (2014) explored the anti-inflammatory and antinociceptive properties of α,β-amyrenone isolated from Aleurites moluccana. The study demonstrated that α,β-amyrenone effectively reduced mechanical hypersensitivity and paw-oedema, and interfered with neutrophil migration in various mouse models. This suggests its therapeutic potential for managing painful and inflammatory diseases Quintão, N. L., Rocha, L. W., Silva, G. F., Reichert, S., Claudino, V. D., Lucinda-Silva, R. M., Malheiros, A., Souza, M. M., Filho, V., Bresolin, T. M. B., Machado, M. S., Wagner, T., & Meyre-Silva, C. (2014).

Enhancement of Pharmaceutical Properties

Oliveira et al. (2021) aimed to improve the pharmacological applications of α,β-amyrenone, hindered by its low water solubility. They developed inclusion complexes of α,β-amyrenone with cyclodextrins, enhancing its physicochemical properties and inhibitory activity towards lipases, indicating potential applications in anti-obesity treatments Oliveira, L. C. de, Menezes, D. L. B. de, Silva, V. J. D., Lourenço, E. M., Miranda, P. H. S., Silva, M. J. A. da, Lima, E., Júnior, V. F. V., Marreto, R. N., Converti, A., Barbosa, E., & Lima, Á. A. (2021).

Mechanism of Action

Alpha-Amyrenone, also known as Alfa-Amyrenone, is a natural product found in aerial parts of Inula candida (L.) Cass . It is a triterpenoid isomer that occurs naturally in very low concentrations in several oleoresins from Brazilian Amazon species of Protium (Burseraceae) .

Target of Action

This compound has been found to inhibit enzymes involved in the carbohydrate and lipid absorption process, such as α-amylase, α-glucosidase, and lipase . These enzymes are key targets in the management of metabolic diseases.

Mode of Action

The compound interacts with these enzymes, leading to their inhibition. This compound significantly inhibited α-glucosidase (96.5% ± 0.52%) at a concentration of 1.6 g/mL . At a concentration of 100 µg/mL, it showed an inhibition rate on lipase with an IC50 value of 82.99% ± 1.51% .

Biochemical Pathways

By inhibiting α-amylase, α-glucosidase, and lipase, this compound affects the metabolic pathways related to carbohydrate and lipid absorption. This leads to a decrease in the breakdown and absorption of carbohydrates and fats, which can help manage conditions like diabetes and obesity .

Pharmacokinetics

Its potential pharmacological use is hindered by its low solubility in water , which could impact its bioavailability.

Result of Action

The inhibition of key metabolic enzymes by this compound can lead to a decrease in the absorption of carbohydrates and fats. This can result in lower blood glucose and lipid levels, which is beneficial in the management of metabolic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low solubility in water can affect its absorption and hence its efficacy

Properties

IUPAC Name

(4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFWJJFSELKWGA-IPQOMUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-96-0
Record name α-Amyrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amyrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-AMYRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLL7MH4OJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying α-Amyrenone in Cirsium setosum?

A1: While α-Amyrenone has been found in other plant species, its isolation from Cirsium setosum marked the first reported instance within that genus []. This discovery expands the known sources of this compound and hints at its potential diverse biological activities, warranting further investigation.

Q2: How does α-Amyrenone exhibit potential antimalarial activity?

A2: Computational studies using molecular docking techniques suggest that α-Amyrenone demonstrates strong binding affinity to key enzymes involved in the malaria parasite's lifecycle, namely lysyl-tRNA synthetases and Dihydrofolate reductase (DHFR) []. These enzymes are essential for parasite survival and are targeted by existing antimalarial drugs like artesunate and chloroquine. The study revealed that α-Amyrenone's binding scores were comparable to, and in some cases even better than, the standard antimalarial drugs, suggesting its potential as a lead compound for developing novel antimalarial agents [].

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